

# Comparing the safety profiles of different mebeverine hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Safety Analysis of Mebeverine Hydrochloride Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of different formulations of mebeverine hydrochloride, a musculotropic antispasmodic agent primarily used in the management of Irritable Bowel Syndrome (IBS). The following analysis is based on available clinical trial data and systematic reviews to assist researchers and drug development professionals in understanding the nuanced safety aspects of immediate-release and modified-release formulations.

## **Executive Summary**

Mebeverine hydrochloride is available in two primary oral formulations: a 135 mg immediate-release (IR) tablet and a 200 mg modified-release (MR) or sustained-release (SR) capsule. Clinical studies demonstrate that the 200 mg MR/SR formulation, administered twice daily, is therapeutically equivalent to the 135 mg IR tablet taken three times a day for the symptomatic relief of IBS.[1][2][3] Crucially, the safety and tolerability profiles of both formulations are comparable, with a low incidence of adverse events.[1][4] The reduced dosing frequency of the 200 mg MR/SR formulation may offer the advantage of improved patient compliance.[1][5]

## **Comparative Safety Data**



The following table summarizes the quantitative data on adverse events from comparative clinical trials.

| Adverse Event<br>Category           | Mebeverine<br>Hydrochloride 135<br>mg IR | Mebeverine<br>Hydrochloride 200<br>mg MR/SR | Study Reference                 |
|-------------------------------------|------------------------------------------|---------------------------------------------|---------------------------------|
| Overall Incidence of Adverse Events | 61.5% (66/107<br>patients)               | 59.5% (63/106 patients)                     | Gilbody JS, et al.<br>(2000)[1] |
| Serious Adverse<br>Events           | Not reported to be different from MR/SR  | No serious adverse effects reported         | Inauen W, et al.<br>(1994)[1]   |

Note: A detailed breakdown of the types and frequencies of specific adverse events in these comparative trials is not consistently reported in the publicly available literature. Generally, adverse events for mebeverine are considered rare and often similar to the symptoms of IBS itself.[3]

# Common and Rare Adverse Events (General to Mebeverine Hydrochloride)

While comparative frequency data is limited, the following adverse events have been reported for mebeverine hydrochloride. It is important to note that many of these are rare.

- · Common/Mild (often transient):
  - Mild itchy skin rash (hives)[6]
  - Indigestion or heartburn[6][7]
  - Dizziness[6][7]
  - Headache[6][7]
  - Constipation or diarrhea[6][7]
  - Loss of appetite[6][7]



- General malaise[6][7]
- Rare/Serious:
  - Serious allergic reactions (anaphylaxis), including swelling of the face, lips, mouth, or throat, and difficulty breathing.

### **Experimental Protocols**

Detailed experimental protocols for the pivotal comparative studies are not fully available in the public domain. However, based on systematic reviews and study abstracts, the following methodologies for safety assessment can be outlined.

## Gilbody JS, et al. (2000): A Multicentre, Randomised, Double-Blind, Double-Dummy, General Practice Study

- Objective: To demonstrate the therapeutic equivalence and evaluate the safety of mebeverine hydrochloride 200 mg MR capsules (b.i.d.) versus 135 mg IR tablets (t.i.d.) in patients with IBS.
- Study Design: A multicentre, randomised, double-blind, double-dummy parallel group study.
   The double-dummy design ensured that patients in both groups took the same number of dosage units, maintaining the blind.
- Patient Population: 213 patients recruited from general practice diagnosed with IBS.
- Duration: 8 weeks.
- Safety Assessment: Safety was evaluated through the recording of all adverse events
  reported by the patients at follow-up visits (at 4 and 8 weeks). Routine laboratory tests were
  also performed to monitor for any drug-induced abnormalities. The causal relationship of
  adverse events to the study medication was likely assessed by the investigators.

## Inauen W, et al. (1994): A Double-Blind Crossover Comparison Study



- Objective: To compare the clinical efficacy, safety, and tolerance of mebeverine 200 mg slowrelease capsules versus 135 mg standard tablets in patients with IBS.
- Study Design: A double-blind, crossover trial. Patients were randomized to receive one
  formulation for a set period and then "crossed over" to the other formulation. This design
  allows for within-patient comparison of the two formulations.
- Patient Population: Patients diagnosed with irritable bowel syndrome.
- Duration: Each treatment period lasted for 6 weeks.
- Safety Assessment: The study recorded adverse events, with a focus on serious adverse
  effects. The tolerability was judged by the investigators, likely based on the nature,
  frequency, and severity of any reported adverse events. The causal relationship of any
  adverse events to the study medications was assessed as improbable or definitely unrelated
  in the published findings.[8]

# Logical Flow of Safety and Tolerability Assessment in Clinical Trials

The following diagram illustrates a typical workflow for assessing the safety and tolerability of different drug formulations in a clinical trial setting.





Click to download full resolution via product page

Workflow for Comparative Safety Assessment



### **Post-Marketing Surveillance**

Post-marketing surveillance is a critical component of drug safety evaluation, allowing for the identification of rare or long-term adverse effects that may not be apparent in pre-approval clinical trials. Regulatory agencies like the FDA maintain systems such as the FDA Adverse Event Reporting System (FAERS) to collect these data. For mebeverine hydrochloride, as with all approved drugs, this ongoing monitoring ensures that the safety profile is continuously updated. However, publicly available post-marketing data specifically comparing the different formulations of mebeverine hydrochloride is limited.

### Conclusion

The available evidence from clinical trials and systematic reviews indicates that both the 135 mg immediate-release and 200 mg modified-release formulations of mebeverine hydrochloride are well-tolerated and possess comparable safety profiles for the treatment of Irritable Bowel Syndrome. The incidence of adverse events is low, and serious side effects are rare for both formulations. The primary difference lies in the dosing regimen, with the 200 mg MR/SR formulation offering a potential advantage in patient compliance. Further research, particularly large-scale, long-term observational studies and the publication of detailed adverse event data from clinical trials, would be beneficial to further delineate any subtle differences in the safety profiles of these formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two different formulations of mebeverine hydrochloride in irritable bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. apps.medicines.org.au [apps.medicines.org.au]
- 8. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the safety profiles of different mebeverine hydrochloride formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134995#comparing-the-safety-profiles-of-different-mebeverine-hydrochloride-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com